5',5-Difluoro BAPTA tetrapotassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

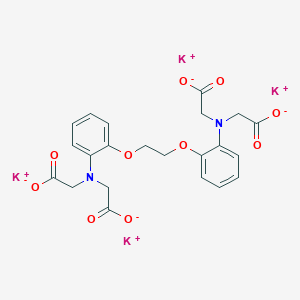

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWIDOKQOLSOFT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20K4N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85233-19-8 (Parent) | |

| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20994432 | |

| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-08-7 | |

| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5',5'-Difluoro BAPTA Tetrapotassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5',5'-Difluoro BAPTA tetrapotassium is a high-selectivity calcium chelator widely utilized in biological research to control and measure intracellular and extracellular calcium ion (Ca²⁺) concentrations. As a fluorinated derivative of the parent compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers distinct advantages, including a moderate affinity for Ca²⁺, rapid binding kinetics, and relative insensitivity to physiological pH changes.[1][2] Its most notable feature is its application in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the non-invasive quantification of free calcium concentrations in living cells and tissues.[2][3][4] This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 5',5'-Difluoro BAPTA tetrapotassium for professionals in research and drug development.

Core Properties and Data

5',5'-Difluoro BAPTA tetrapotassium is a cell-impermeant salt, making it ideal for use in cell-free systems or for introduction into cells via techniques such as microinjection or electroporation.[5] For intracellular applications in cell populations, its acetoxymethyl (AM) ester form, 5',5'-Difluoro BAPTA-AM, is used, which is membrane-permeant.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of 5',5'-Difluoro BAPTA tetrapotassium is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₁₈F₂K₄N₂O₁₀ | [8] |

| Molecular Weight | 665.0 g/mol | [8] |

| CAS Number | 214539-74-3 (often cited as 152290-47-6) | [8] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in water | [8] |

| Storage | Store at 4°C, protected from moisture | [8] |

| Cell Permeability | Membrane impermeant | [8] |

Ion Binding Properties

The defining characteristic of 5',5'-Difluoro BAPTA is its selective binding of divalent cations, particularly calcium. Its dissociation constant (Kd) for Ca²⁺ makes it a valuable tool for buffering calcium in the nanomolar to low micromolar range.

| Ion | Dissociation Constant (Kd) | Conditions | Reference(s) |

| Ca²⁺ | 0.59 µM | In the absence of Mg²⁺ | [8] |

| Ca²⁺ | 0.70 µM | In the presence of 1 mM Mg²⁺ | [8] |

| Fe²⁺ | 50 nM | Not specified | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for the key applications of 5',5'-Difluoro BAPTA tetrapotassium.

Preparation of Calcium Buffers

This protocol describes the preparation of solutions with defined free Ca²⁺ concentrations using 5',5'-Difluoro BAPTA tetrapotassium. These buffers are essential for the calibration of fluorescent calcium indicators and for in vitro assays requiring precise calcium control.

Materials:

-

5',5'-Difluoro BAPTA tetrapotassium

-

High-purity, Ca²⁺-free water

-

CaCl₂ stock solution (e.g., 1 M)

-

Buffer solution (e.g., 10 mM MOPS or HEPES, with desired background ionic strength, e.g., 100 mM KCl), pH adjusted.

Procedure:

-

Prepare a "Zero Calcium" Stock Solution:

-

Dissolve a known amount of 5',5'-Difluoro BAPTA tetrapotassium in the Ca²⁺-free buffer to a final concentration of 10 mM. This solution will serve as the "zero calcium" standard.

-

-

Prepare a "Saturating Calcium" Stock Solution:

-

To a precise volume of the "Zero Calcium" stock solution, add a precise molar equivalent of the CaCl₂ stock solution to achieve a 1:1 molar ratio of Ca²⁺ to 5',5'-Difluoro BAPTA. This will create a "saturating calcium" standard.

-

-

Create a Series of Calibration Buffers:

-

Mix the "Zero Calcium" and "Saturating Calcium" stock solutions in varying ratios to achieve the desired free Ca²⁺ concentrations. The free Ca²⁺ concentration can be calculated using software such as MaxChelator or by solving the binding equilibrium equations, taking into account the Kd of the chelator and the concentrations of all interacting ions, pH, and temperature.

-

Intracellular Calcium Buffering via Microinjection

As a salt, 5',5'-Difluoro BAPTA tetrapotassium must be introduced into cells mechanically. Microinjection is a common method for single-cell studies.

Materials:

-

5',5'-Difluoro BAPTA tetrapotassium

-

Intracellular-like solution (e.g., containing KCl, HEPES, at physiological pH)

-

Microinjection system with micropipettes

Procedure:

-

Prepare the Injection Solution:

-

Dissolve 5',5'-Difluoro BAPTA tetrapotassium in the intracellular-like solution to the desired final concentration (typically 0.1-10 mM).

-

Ensure the pH and osmolality of the solution are compatible with the intracellular environment.

-

Filter the solution through a 0.2 µm syringe filter to remove particulates.

-

-

Load the Micropipette:

-

Back-fill a clean micropipette with the injection solution.

-

-

Perform Microinjection:

-

Under microscopic guidance, carefully insert the micropipette into the target cell.

-

Inject a small volume of the solution into the cytoplasm. The injected volume should be a small fraction of the total cell volume to avoid physical damage.

-

¹⁹F NMR Spectroscopy for Intracellular Calcium Measurement

The fluorine atoms on 5',5'-Difluoro BAPTA provide a distinct NMR signal that shifts upon calcium binding, allowing for the quantification of intracellular Ca²⁺. For these experiments, the membrane-permeant AM ester form is typically used to load cells.

Generalized Protocol for Cell Loading with 5',5'-Difluoro BAPTA-AM:

-

Prepare a Stock Solution: Dissolve 5',5'-Difluoro BAPTA-AM in anhydrous DMSO to a concentration of 1-10 mM.

-

Prepare a Loading Buffer: Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µM. The addition of Pluronic® F-127 (0.02-0.04%) can aid in solubilization.

-

Cell Loading: Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash and De-esterification: Wash the cells with fresh buffer to remove extracellular AM ester. Incubate for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases, trapping the active chelator inside the cells.

-

¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra of the loaded cells. The chemical shift of the fluorine signal will be dependent on the proportion of the chelator that is bound to calcium, allowing for the calculation of the free intracellular Ca²⁺ concentration.

Signaling Pathways and Experimental Workflows

5',5'-Difluoro BAPTA tetrapotassium is a powerful tool for dissecting the role of calcium in a variety of signaling pathways. By buffering intracellular calcium, researchers can determine the calcium dependency of specific cellular events.

Investigating G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, upon activation, lead to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium from intracellular stores. 5',5'-Difluoro BAPTA can be used to buffer these calcium transients, thereby elucidating the downstream effects of calcium signaling in the GPCR cascade.

References

- 1. A practical guide to the preparation of Ca(2+) buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. adipogen.com [adipogen.com]

- 5. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5',5"-Difluoro BAPTA Tetrapotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action and experimental application of 5',5"-Difluoro BAPTA tetrapotassium salt, a critical tool for the investigation of intracellular calcium signaling.

Core Mechanism of Action

5',5"-Difluoro BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its fundamental mechanism of action is the selective binding of free calcium ions (Ca²⁺) in a solution, thereby acting as a Ca²⁺ buffer. The key features of its action are:

-

Chelation: The molecule entraps calcium ions within a coordination complex formed by its carboxylate and amine groups. This binding is rapid and reversible.

-

High Selectivity for Calcium: Like its parent compound BAPTA, 5',5"-Difluoro BAPTA exhibits a high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), which is typically present at much higher concentrations in a cellular environment. This selectivity is crucial for specifically studying Ca²⁺-dependent processes.

-

¹⁹F NMR Probe: The distinguishing feature of 5',5"-Difluoro BAPTA is the presence of fluorine atoms. This modification makes it an active probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F NMR chemical shift of the molecule changes significantly upon binding to Ca²⁺. This property allows for the non-invasive quantification of intracellular free Ca²⁺ concentrations.[1]

-

Slow Exchange Kinetics: The Ca²⁺-5',5"-Difluoro BAPTA complex exhibits slow exchange behavior on the NMR timescale. This means that the NMR signals for the free chelator and the Ca²⁺-bound chelator are distinct and can be individually resolved and quantified. This is a critical property for accurately determining the ratio of bound to free chelator, from which the free Ca²⁺ concentration can be calculated.[1][2]

The chemical structure of BAPTA is designed to create a cavity that perfectly accommodates the ionic radius of Ca²⁺. The addition of electron-withdrawing fluorine atoms to the benzene rings of the BAPTA structure slightly reduces the molecule's affinity for Ca²⁺ compared to the parent BAPTA. This can be advantageous for studying physiological processes involving higher Ca²⁺ concentrations.

Quantitative Data

The binding affinity of a chelator is expressed by its dissociation constant (Kd), with a lower Kd indicating a higher affinity. The following tables summarize the available quantitative data for 5',5"-Difluoro BAPTA.

Table 1: Physicochemical Properties of 5',5"-Difluoro BAPTA Tetrapotassium Salt

| Property | Value |

| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ |

| Molecular Weight | 664.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Table 2: Dissociation Constants (Kd) of 5',5"-Difluoro BAPTA for Divalent Cations

| Cation | Dissociation Constant (Kd) | Conditions |

| Ca²⁺ | ~710 nM | Citrate-buffered solutions at 37°C |

| Ca²⁺ | 337 nM | Calibrated with Ca-EGTA buffers at 37°C |

| Ca²⁺ | 285 nM | Calibrated with Ca-EGTA buffers at 30°C |

| Ca²⁺ | 232 nM | Calibrated with Ca-EGTA buffers at 25°C |

| Mg²⁺ | Measurement unaffected by <10 mM Mg²⁺ | [1][2] |

| Zn²⁺ | Measurement unaffected by contaminating levels | [1][2] |

| Fe²⁺ | Measurement unaffected by contaminating levels | [1][2] |

| Mn²⁺ | Measurement unaffected by contaminating levels | [1][2] |

Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[3]

Experimental Protocols

The most common application of 5',5"-Difluoro BAPTA is the measurement of intracellular Ca²⁺ concentration using ¹⁹F NMR. This typically involves loading the cells with the membrane-permeant acetoxymethyl (AM) ester form of the chelator.

Loading Cells with 5',5"-Difluoro BAPTA-AM

Materials:

-

5',5"-Difluoro BAPTA, AM ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (20% stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest (adherent or in suspension)

Protocol:

-

Prepare Stock Solution: Prepare a 1-10 mM stock solution of 5',5"-Difluoro BAPTA, AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare Loading Solution:

-

For a final loading concentration of 1-20 µM (this needs to be optimized for your cell type), dilute the stock solution into your physiological buffer.

-

To aid in solubilization, pre-mix the 5',5"-Difluoro BAPTA, AM stock with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.

-

-

Cell Loading:

-

Replace the cell culture medium with the loading solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular chelator.

-

De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active 5',5"-Difluoro BAPTA inside the cells.

Measurement of Intracellular Ca²⁺ by ¹⁹F NMR

Materials:

-

Cells loaded with 5',5"-Difluoro BAPTA

-

NMR spectrometer equipped with a fluorine probe

-

Appropriate NMR tubes and buffer for cell suspension (if necessary)

Protocol:

-

Sample Preparation:

-

For suspension cells, pellet the loaded cells and resuspend them in a suitable buffer at a high density in an NMR tube.

-

For adherent cells grown on microcarrier beads, the beads can be transferred to an NMR tube with fresh buffer.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra at the desired temperature.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will show two distinct peaks corresponding to the free 5',5"-Difluoro BAPTA and the Ca²⁺-bound form.

-

Integrate the areas of these two peaks to determine the ratio of bound to free chelator (B/F).

-

Calculate the intracellular free Ca²⁺ concentration using the following equation:

[Ca²⁺]ᵢ = Kd * (B/F)

Where:

-

[Ca²⁺]ᵢ is the intracellular free calcium concentration.

-

Kd is the dissociation constant of 5',5"-Difluoro BAPTA for Ca²⁺ under your experimental conditions.

-

B/F is the ratio of the integrated areas of the bound and free ¹⁹F NMR signals.

-

-

Visualizations

Calcium Chelation Mechanism

Caption: Reversible binding of Ca²⁺ to 5',5"-Difluoro BAPTA.

Experimental Workflow for Intracellular Ca²⁺ Measurement

Caption: Workflow for ¹⁹F NMR-based intracellular Ca²⁺ measurement.

Signaling Pathway Modulation

Caption: Modulation of Ca²⁺ signaling by 5',5"-Difluoro BAPTA.

References

5',5'-Difluoro BAPTA: A Technical Guide for Calcium Chelation

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 5',5'-Difluoro BAPTA (5F-BAPTA) is a high-affinity, selective calcium chelator widely utilized in biological research to buffer intracellular calcium levels and to measure intracellular free calcium concentrations ([Ca²⁺]i). As a derivative of the parent compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), 5F-BAPTA offers the key advantages of being relatively insensitive to pH changes around physiological levels and exhibiting rapid binding kinetics. Its unique fluorine substitutions make it particularly amenable to the non-invasive technique of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of [Ca²⁺]i.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the core properties of 5',5'-Difluoro BAPTA, detailed experimental protocols for its use, and a summary of its key characteristics to aid researchers in its effective application.

Core Properties of 5',5'-Difluoro BAPTA

5',5'-Difluoro BAPTA is a non-fluorescent calcium indicator that is commonly used in its acetoxymethyl (AM) ester form for loading into live cells.[5][6] The lipophilic AM ester allows the molecule to permeate the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and active form of 5F-BAPTA in the cytosol.[7][8]

Physicochemical and Binding Properties

The key quantitative parameters of 5',5'-Difluoro BAPTA are summarized in the tables below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ (AM Ester) | [6][7][8] |

| Molecular Weight | 800.67 g/mol (AM Ester) | [6] |

| CAS Number | 156027-00-8 (AM Ester) | [6][7][8] |

| Appearance | Colorless to white/off-white crystalline powder | [8][9] |

| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl₃ | [9] |

| Calcium Binding Affinity (Kd) | Value | Conditions | Source |

| Kd (No Mg²⁺) | 635 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | Thermo Fisher Scientific |

| Kd (1 mM Mg²⁺) | 705 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | Thermo Fisher Scientific |

| Kd (No Mg²⁺) | 610 nM | Buffer not specified | Interchim |

| Kd (1 mM Mg²⁺) | 720 nM | Buffer not specified | Interchim |

Selectivity: BAPTA and its derivatives exhibit high selectivity for Ca²⁺ over other divalent cations, most notably Mg²⁺.[4][13][14] This is a significant advantage over older chelators like EDTA and EGTA. The selectivity for Ca²⁺ is attributed to the pre-organized binding cavity formed by the aromatic rings and carboxylate groups, which is optimally sized for the ionic radius of Ca²⁺.[14] 5,5'-Difluoro BAPTA has also been shown to be insensitive to contaminating divalent ions of high affinity such as Zn²⁺, Fe²⁺, and Mn²⁺ in the context of ¹⁹F-NMR measurements.[2][3] It has been noted to form a complex with Fe²⁺ with a Kd of 50 nM.[15]

Experimental Protocols

Loading 5',5'-Difluoro BAPTA-AM into Live Cells

The following protocol is a general guideline for loading adherent cells with 5F-BAPTA-AM. Optimal conditions, such as concentration and incubation time, should be determined empirically for each cell type.

Materials:

-

5',5'-Difluoro BAPTA-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (pH 7.2-7.4)

-

Pluronic® F-127 (20% solution in DMSO)

-

Probenecid (optional)

Stock Solution Preparation:

-

Prepare a 2 to 5 mM stock solution of 5',5'-Difluoro BAPTA-AM in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Loading Protocol:

-

Plate cells on a suitable culture vessel and grow to the desired confluency.

-

On the day of the experiment, prepare a loading solution by diluting the 5F-BAPTA-AM stock solution in HBSS to a final concentration of 10-50 µM.

-

To aid in solubilization, first mix the 5F-BAPTA-AM stock with an equal volume of 20% Pluronic® F-127 before diluting in HBSS. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.

-

If using probenecid to inhibit anion exchange pumps and improve intracellular retention, add it to the loading solution at a final concentration of 1-2.5 mM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells in the 5F-BAPTA-AM loading solution for 30-60 minutes at 37°C. Incubation times may be extended up to 120 minutes for some cell lines.

-

Wash the cells two to three times with warm HBSS to remove extracellular 5F-BAPTA-AM.

-

Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

Experimental Workflow for Cell Loading

Caption: Workflow for loading cells with 5',5'-Difluoro BAPTA-AM.

Measuring Intracellular Ca²⁺ with ¹⁹F-NMR Spectroscopy

5',5'-Difluoro BAPTA is a key tool for measuring [Ca²⁺]i using ¹⁹F-NMR. The fluorine nuclei on the BAPTA molecule have a chemical shift that is sensitive to the binding of calcium. In the absence of Ca²⁺, the ¹⁹F-NMR spectrum shows a single resonance. Upon Ca²⁺ binding, a second resonance appears at a different chemical shift. The relative areas of the free and Ca²⁺-bound peaks can be used to calculate the intracellular free calcium concentration.[2][3]

General Protocol:

-

Load cells with 5F-BAPTA-AM as described in the previous protocol.

-

Prepare a cell suspension or perfused organ for NMR analysis.

-

Acquire ¹⁹F-NMR spectra using a high-field NMR spectrometer equipped with a suitable probe.

-

Process the NMR data (Fourier transformation, phasing, and baseline correction).

-

Integrate the areas of the ¹⁹F signals corresponding to the free 5F-BAPTA and the Ca²⁺-bound 5F-BAPTA.

-

Calculate the intracellular free Ca²⁺ concentration using the following equation:

[Ca²⁺] = Kd * ([Ca²⁺-5F-BAPTA] / [5F-BAPTA])

Where:

-

Kd is the dissociation constant of 5F-BAPTA for Ca²⁺ under the experimental conditions.

-

[Ca²⁺-5F-BAPTA] is the concentration of the calcium-bound form (proportional to its peak area).

-

[5F-BAPTA] is the concentration of the free form (proportional to its peak area).

-

Signaling Pathway for ¹⁹F-NMR Measurement

Caption: Logical workflow for measuring [Ca²⁺]i using 5F-BAPTA and ¹⁹F-NMR.

Synthesis of 5',5'-Difluoro BAPTA-AM

The synthesis of 5',5'-Difluoro BAPTA-AM is a multi-step process that has been described in the literature. The following is a summary of the synthetic route. For detailed experimental procedures, please refer to the primary literature.

Synthetic Pathway Overview:

-

Synthesis of 1,2-bis(2-amino-5-fluorophenoxy)ethane: This intermediate is typically prepared from 4-fluorophenol through a series of reactions involving nitration, etherification, and reduction of the nitro groups.

-

Carboxymethylation: The amino groups of 1,2-bis(2-amino-5-fluorophenoxy)ethane are then carboxymethylated using a haloacetic acid ester (e.g., methyl bromoacetate) to yield the tetramethyl ester of 5,5'-Difluoro BAPTA.

-

Hydrolysis: The tetramethyl ester is hydrolyzed to the free acid form (5,5'-Difluoro BAPTA) using a base such as potassium hydroxide.

-

Esterification: The free acid is then converted to the acetoxymethyl (AM) ester by reaction with bromomethyl acetate or a similar reagent.

Simplified Synthesis Workflow

Caption: Simplified synthetic pathway for 5',5'-Difluoro BAPTA-AM.

Limitations and Off-Target Effects

While 5',5'-Difluoro BAPTA is a powerful tool, it is important to be aware of its potential limitations and off-target effects.

-

Buffering Effects: The primary function of 5F-BAPTA is to chelate calcium. At high intracellular concentrations, it can act as a significant calcium buffer, potentially altering the dynamics of physiological calcium signals.

-

Off-Target Effects: BAPTA and its derivatives have been reported to have effects independent of their calcium-chelating properties. For example, BAPTA AM has been shown to inhibit some voltage-gated potassium (Kv) channels.

-

Incomplete Hydrolysis: Incomplete de-esterification of the AM ester can lead to the accumulation of partially hydrolyzed, fluorescent intermediates, which could potentially interfere with other fluorescence-based measurements.

-

Compartmentalization: There is a possibility of the AM ester or the active chelator accumulating in intracellular organelles, which could complicate the interpretation of cytosolic calcium measurements.

Conclusion

5',5'-Difluoro BAPTA is a valuable and versatile calcium chelator for researchers studying intracellular calcium signaling. Its high selectivity for calcium, rapid binding kinetics, and suitability for ¹⁹F-NMR spectroscopy make it a powerful tool for both buffering intracellular calcium and for obtaining quantitative measurements of free calcium concentrations. By understanding its properties and following established experimental protocols, researchers can effectively utilize 5',5'-Difluoro BAPTA to gain deeper insights into the complex roles of calcium in cellular physiology and pathophysiology.

References

- 1. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,5'-Difluoro BAPTA-AM [cogershop.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biotium.com [biotium.com]

- 9. adipogen.com [adipogen.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

5',5-Difluoro BAPTA Tetrapotassium: An In-depth Technical Guide to Intracellular Calcium Buffering

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5',5-Difluoro BAPTA tetrapotassium, a powerful and widely used chelator for buffering intracellular calcium. This document details its mechanism of action, physicochemical properties, and its application in dissecting calcium-dependent signaling pathways. Included are detailed experimental protocols and quantitative data to facilitate its effective use in a laboratory setting.

Core Concepts: Intracellular Calcium Buffering

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission. The precise spatial and temporal control of intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore critical for cellular function. 5',5'-Difluoro BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It is a valuable tool for researchers to control intracellular calcium levels and thereby investigate the role of calcium in cellular signaling.[1][2] Key advantages of BAPTA derivatives include their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), rapid binding kinetics, and relative insensitivity to pH changes within the physiological range.[3]

Physicochemical and Binding Properties

5',5'-Difluoro BAPTA is available in two primary forms for laboratory use: the membrane-impermeant tetrapotassium salt and the membrane-permeant acetoxymethyl (AM) ester. The choice between these forms depends on the experimental design and the method of delivery into the cells.

| Property | 5',5'-Difluoro BAPTA Tetrapotassium Salt | 5',5'-Difluoro BAPTA, AM Ester |

| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ | C₃₄H₃₈F₂N₂O₁₈ |

| Molecular Weight | 665 g/mol [3] | 801 g/mol [2][4] |

| CAS Number | 152290-47-6[3] | 156027-00-8[2][4] |

| Solubility | Soluble in water[3] | Soluble in DMSO[2][4] |

| Cell Permeability | Membrane impermeant[3] | Membrane permeant[4] |

| Storage | Store at 4°C[3] | Store desiccated at -20°C, protected from light and moisture.[2][5] |

| Appearance | White solid[3] | Colorless solid[2][4] |

Calcium Dissociation Constants (Kd)

The calcium dissociation constant (Kd) is a critical parameter that defines the affinity of the chelator for calcium. The Kd of 5',5'-Difluoro BAPTA makes it a valuable tool for buffering Ca²⁺ in the sub-micromolar to low micromolar range.

| Condition | Kd Value |

| No Mg²⁺ | 0.59 µM[3] |

| 1 mM Mg²⁺ | 0.70 µM[3] |

Mechanism of Action: Intracellular Trapping of 5',5'-Difluoro BAPTA

The AM ester form of 5',5'-Difluoro BAPTA is a chemically modified version that allows for passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, converting the molecule into its active, membrane-impermeant tetrapotassium salt form. This process effectively traps the chelator within the cytoplasm, where it can buffer changes in intracellular calcium concentration.[4]

Mechanism of 5,5'-Difluoro BAPTA-AM cell loading and calcium chelation.

Experimental Protocols

Disclaimer: The following protocols are based on general procedures for BAPTA-AM esters and the closely related 5,5'-Dibromo-BAPTA-AM. Researchers should optimize these protocols for their specific cell type and experimental conditions.

Protocol 1: Loading Cultured Cells with 5,5'-Difluoro BAPTA, AM Ester

This protocol outlines the general procedure for loading adherent cells with the membrane-permeant AM ester form of 5',5'-Difluoro BAPTA.

Materials:

-

5',5'-Difluoro BAPTA, AM Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% w/v stock solution in DMSO, optional)

-

Probenecid (optional, to prevent leakage of the de-esterified chelator)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells in an appropriate vessel (e.g., 96-well plate, coverslips)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of 5',5'-Difluoro BAPTA, AM Ester in anhydrous DMSO.

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the stock solution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.

-

-

Loading Buffer Preparation:

-

On the day of the experiment, warm the HBSS and other reagents to room temperature.

-

Prepare the loading buffer by diluting the 5',5'-Difluoro BAPTA, AM Ester stock solution into HBSS to the desired final concentration (typically in the range of 1-50 µM). The optimal concentration must be determined empirically for each cell type.[6]

-

If using Pluronic® F-127, the final concentration should be around 0.02-0.04%.[7]

-

If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[6][7]

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with pre-warmed HBSS.

-

Add the prepared loading buffer to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.[6]

-

After incubation, aspirate the loading solution.

-

Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular 5',5'-Difluoro BAPTA, AM Ester.[6]

-

-

De-esterification:

-

Incubate the cells in fresh HBSS or culture medium for at least 30 minutes at 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.[6]

-

The cells are now loaded with 5',5'-Difluoro BAPTA and are ready for the experiment.

-

Workflow for loading cells with 5,5'-Difluoro BAPTA, AM Ester.

Protocol 2: Microinjection or Patch Pipette Delivery

For experiments requiring a precise intracellular concentration of the chelator or for cells that are difficult to load using the AM ester method, the tetrapotassium salt can be introduced directly into the cell via microinjection or through a patch pipette during electrophysiological recordings.

Materials:

-

5',5'-Difluoro BAPTA, Tetrapotassium Salt

-

Intracellular solution (e.g., pipette solution for patch-clamp)

-

Microinjection setup or patch-clamp rig

Procedure:

-

Prepare Injection/Pipette Solution:

-

Dissolve the 5',5'-Difluoro BAPTA, tetrapotassium salt in the desired intracellular solution to the final desired concentration (typically in the range of 0.1-10 mM).

-

Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the intracellular environment.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulates.

-

-

Load Micropipette and Inject/Patch:

-

Backfill a pulled glass micropipette with the prepared 5',5'-Difluoro BAPTA solution.

-

Proceed with the microinjection or patch-clamp recording according to standard laboratory procedures.

-

Applications in Studying Calcium Signaling Pathways

5',5'-Difluoro BAPTA is a versatile tool for dissecting the role of calcium in a variety of signaling pathways. By buffering intracellular calcium transients, researchers can determine the calcium dependency of specific cellular events.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, upon ligand binding, activate the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytosol. 5',5'-Difluoro BAPTA can be used to buffer this IP₃-mediated calcium release, allowing for the study of downstream calcium-dependent events.[8][9]

GPCR-Gαq signaling pathway and the buffering action of 5,5'-Difluoro BAPTA.

Store-Operated Calcium Entry (SOCE)

SOCE is a critical mechanism for replenishing intracellular calcium stores and for mediating sustained calcium signaling. Depletion of calcium from the ER triggers the activation of STIM proteins in the ER membrane, which then translocate to the plasma membrane to activate ORAI channels, leading to calcium influx. 5',5'-Difluoro BAPTA can be used to buffer the initial calcium release from the ER, allowing for the isolation and study of the subsequent activation of SOCE.[10][11]

Store-Operated Calcium Entry (SOCE) pathway and the role of 5,5'-Difluoro BAPTA.

References

- 1. benchchem.com [benchchem.com]

- 2. thomassci.com [thomassci.com]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. adipogen.com [adipogen.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of BAPTA Derivatives in Neuroscience: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience research, understanding the precise dynamics of intracellular calcium (Ca²⁺) signaling is paramount. Transient fluctuations in cytosolic Ca²⁺ concentrations govern a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1][2] Among the arsenal of tools available to dissect these complex pathways, the BAPTA family of Ca²⁺ chelators stands out for its unique properties and versatile applications. This technical guide provides a comprehensive overview of BAPTA and its derivatives, offering quantitative data, detailed experimental protocols, and visual representations of key mechanisms and pathways to empower researchers in their quest to unravel the complexities of the nervous system.

Core Principles: The BAPTA Advantage

BAPTA, or 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a high-affinity Ca²⁺ chelator engineered to overcome some of the limitations of its predecessor, EGTA.[3] Its defining features include:

-

High Selectivity: BAPTA exhibits a significantly greater selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol. This specificity is crucial for accurately buffering Ca²⁺ without perturbing Mg²⁺-dependent cellular processes.[1][4]

-

Rapid Binding Kinetics: BAPTA binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA.[1][4] This rapid on-and-off rate allows it to effectively buffer the fast, localized Ca²⁺ transients that are characteristic of many neuronal signaling events, such as those occurring at the presynaptic terminal during neurotransmitter release.

-

pH Insensitivity: Within the physiological pH range, the Ca²⁺ binding affinity of BAPTA is considerably less sensitive to changes in proton concentration compared to EGTA. This property ensures more reliable and predictable Ca²⁺ buffering under varying experimental conditions.[1][4]

The core structure of BAPTA can be chemically modified to generate a range of derivatives with varying affinities for Ca²⁺. The addition of electron-withdrawing groups to the benzene rings decreases Ca²⁺ affinity (higher dissociation constant, Kd), while electron-donating groups increase affinity (lower Kd). This tunability allows researchers to select a chelator best suited for the specific Ca²⁺ concentration range of interest in their experimental system.[5]

Quantitative Data for BAPTA Derivatives

The selection of an appropriate BAPTA derivative is critically dependent on its Ca²⁺ binding affinity. The following tables summarize the dissociation constants (Kd) for a variety of non-fluorescent and fluorescent BAPTA derivatives.

Table 1: Dissociation Constants (Kd) of Non-Fluorescent BAPTA Derivatives

| Derivative | Substituents | Dissociation Constant (Kd) for Ca²⁺ | Reference(s) |

| BAPTA | None | ~110 - 220 nM | [6] |

| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 nM | [4] |

| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~270 nM | [5] |

| 5-Nitro BAPTA | 5-NO₂ | ~4.8 µM | [5] |

| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~36 µM | [5] |

| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1.5 µM | [7] |

Note: Kd values can be influenced by experimental conditions such as temperature, ionic strength, and pH.[8]

Table 2: Properties of Fluorescent BAPTA-Based Ca²⁺ Indicators

| Indicator | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) for Ca²⁺ | Reference(s) |

| Fura-2 | 335/363 | ~510 | ~145 nM | [9] |

| Indo-1 | ~346 | 475/400 | ~230 nM | [9] |

| Fluo-3 | 506 | 526 | ~325-390 nM | [10][11] |

| Fluo-4 | 494 | 516 | ~345 nM | [10] |

| Calcium Green-1 | 506 | 531 | ~190 nM | [11][12] |

| Oregon Green 488 BAPTA-1 | ~494 | ~523 | ~170 nM | [12] |

| Calbryte™ 520 | 492 | 514 | N/A | [11] |

Note: Excitation and emission wavelengths can vary slightly depending on the environment and whether the indicator is in its free or Ca²⁺-bound state. For ratiometric dyes like Fura-2 and Indo-1, two excitation or emission wavelengths are provided.[8][9]

Experimental Protocols

Effective use of BAPTA derivatives in neuroscience research requires meticulous attention to experimental detail. The following protocols provide standardized methodologies for common applications.

Protocol 1: Loading Cultured Neurons with BAPTA-AM

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of BAPTA into cultured neurons for buffering intracellular Ca²⁺.

Materials:

-

BAPTA-AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[13]

-

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

-

Prepare Loading Solution:

-

On the day of the experiment, dilute the BAPTA-AM stock solution into your physiological buffer to a final concentration typically ranging from 1-10 µM.[6]

-

To aid in the dispersal of the lipophilic BAPTA-AM in the aqueous buffer, pre-mix the BAPTA-AM stock with an equal volume of the 10% Pluronic® F-127 stock solution before diluting into the final loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

-

Cell Loading:

-

Aspirate the culture medium from the neuronal culture.

-

Gently wash the cells once with the physiological buffer.

-

Add the BAPTA-AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each neuronal cell type.[14]

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with warm physiological buffer to remove extracellular BAPTA-AM.[1]

-

Incubate the cells for an additional 30 minutes in the buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases, which traps the active BAPTA inside the cells.[13]

-

-

Experimentation: The neurons are now loaded with BAPTA and ready for the experiment.

Protocol 2: Patch-Clamp Loading of BAPTA for Electrophysiology

This protocol is for introducing BAPTA directly into a single neuron via a patch pipette, allowing for precise control of the intracellular environment during electrophysiological recordings, such as those used to study Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Materials:

-

BAPTA (salt form, e.g., K-salt)

-

Intracellular pipette solution appropriate for the specific recording configuration (e.g., whole-cell)

-

Electrophysiology rig with patch-clamp amplifier and recording equipment

Procedure:

-

Prepare Intracellular Solution:

-

Dissolve BAPTA directly into the standard intracellular pipette solution to the desired final concentration. Concentrations typically range from 0.1 to 20 mM, depending on the desired level of Ca²⁺ buffering.[15][16]

-

Ensure the pH and osmolarity of the final solution are adjusted to physiological levels.

-

-

Establish Recording Configuration:

-

Approach a target neuron with a patch pipette filled with the BAPTA-containing intracellular solution.

-

Establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell recording configuration.

-

-

Diffusion and Equilibration:

-

Allow sufficient time for the BAPTA from the pipette to diffuse into and equilibrate throughout the cytoplasm of the neuron. This typically takes several minutes (e.g., 10-20 minutes) after establishing the whole-cell configuration.

-

-

Electrophysiological Recording:

-

Proceed with the electrophysiological experiment (e.g., LTP/LTD induction protocol) while continuously monitoring the electrical properties of the neuron. The presence of BAPTA will buffer intracellular Ca²⁺ transients evoked by synaptic stimulation.

-

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and signaling pathways relevant to the use of BAPTA in neuroscience research.

Conclusion

BAPTA and its derivatives are indispensable tools in the neuroscientist's toolkit. Their unique combination of high selectivity, rapid binding kinetics, and pH insensitivity allows for precise manipulation and measurement of intracellular Ca²⁺ dynamics. By providing a range of affinities and fluorescent properties, the BAPTA family enables researchers to investigate the nuanced roles of Ca²⁺ in a wide variety of neuronal functions. The careful application of the protocols and a thorough understanding of the quantitative data presented in this guide will empower researchers to continue to make significant strides in our understanding of the brain in both health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Summary of Molecular Probes fluorescent Ca2+ indicators—Table 19.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. biotium.com [biotium.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 12. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Ca²⁺ Binding Affinity of 5',5'-Difluoro BAPTA Tetrapotassium

Introduction

5',5'-Difluoro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity calcium chelator widely utilized in biological research to control and measure intracellular calcium concentrations.[1][2][3] As a derivative of BAPTA, it exhibits high selectivity for calcium (Ca²⁺) over other divalent cations such as magnesium (Mg²⁺) and is relatively insensitive to pH changes within the physiological range.[4] The tetrapotassium salt form ensures its solubility in aqueous solutions.[1] The fluorine substitutions on the BAPTA structure allow for the use of ¹⁹F NMR spectroscopy to study its interaction with cations.[3][5] Understanding its dissociation constant (Kd) for Ca²⁺ is critical for designing experiments that accurately buffer or measure intracellular calcium levels.

Quantitative Data: Ca²⁺ Dissociation Constant (Kd)

The dissociation constant (Kd) is a measure of the affinity of a chelator for its ligand; a lower Kd value indicates a higher affinity. The Kd of 5',5'-Difluoro BAPTA for Ca²⁺ is influenced by the presence of other ions, particularly Mg²⁺, as well as experimental conditions like pH, temperature, and ionic strength.[6][7]

| Chelator | Condition | Kd Value (for Ca²⁺) | Buffer Composition | Reference |

| 5',5'-Difluoro BAPTA | No Mg²⁺ | 0.59 µM | Not specified | [1] |

| 5',5'-Difluoro BAPTA | 1 mM Mg²⁺ | 0.70 µM | Not specified | [1] |

| 5',5'-Difluoro BAPTA | No Mg²⁺ | 635 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | [6] |

| 5',5'-Difluoro BAPTA | 1 mM Mg²⁺ | 705 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | [6] |

Experimental Protocols for Kd Determination

The determination of the Ca²⁺ Kd for chelators like 5',5'-Difluoro BAPTA can be achieved through several methods. The most common techniques involve spectrophotometric or fluorometric titrations and, in the case of fluorinated BAPTA derivatives, ¹⁹F NMR spectroscopy.

Spectrophotometric Titration

This method relies on the change in the UV-visible absorption spectrum of BAPTA upon Ca²⁺ binding.[8]

Principle: The absorbance of the chelator is measured at a specific wavelength across a range of precisely known free Ca²⁺ concentrations. The fraction of the chelator bound to Ca²⁺ is then calculated from the change in absorbance, and this information is used to determine the Kd.

Detailed Methodology:

-

Preparation of Calcium Buffers: A series of Ca²⁺ calibration buffers with known free Ca²⁺ concentrations are prepared. This is typically achieved using a stable Ca²⁺ chelator with a well-characterized Kd, such as EGTA, in a solution containing a known total amount of Ca²⁺.[8][9] The pH and ionic strength of the buffers should be carefully controlled to mimic physiological conditions (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2 at 22°C).[6][10]

-

Stock Solution Preparation: A concentrated stock solution of 5',5'-Difluoro BAPTA tetrapotassium is prepared in a calcium-free buffer.

-

Spectrophotometric Measurements: A small aliquot of the 5',5'-Difluoro BAPTA stock solution is added to each calcium buffer, ensuring the final chelator concentration is significantly lower than the total Ca²⁺ concentration to avoid depleting the free Ca²⁺.

-

Data Acquisition: The absorbance spectrum of each sample is recorded. The wavelength of maximum absorbance difference between the Ca²⁺-free and Ca²⁺-saturated forms of the chelator is used for analysis.

-

Kd Calculation: The Kd is determined by fitting the absorbance data to the following equation: A = A_min + (A_max - A_min) * [Ca²⁺] / (Kd + [Ca²⁺]) Where:

-

A is the observed absorbance at a given [Ca²⁺].

-

A_min is the absorbance of the Ca²⁺-free chelator.

-

A_max is the absorbance of the Ca²⁺-saturated chelator.

-

[Ca²⁺] is the free calcium concentration.

-

¹⁹F NMR Spectroscopy

The fluorine atoms in 5',5'-Difluoro BAPTA provide a sensitive probe for monitoring Ca²⁺ binding using ¹⁹F NMR.[5][11]

Principle: The chemical shift of the ¹⁹F NMR signal of 5',5'-Difluoro BAPTA changes significantly upon chelation of Ca²⁺. By titrating a solution of the chelator with Ca²⁺ and monitoring the change in the ¹⁹F chemical shift, the binding affinity can be determined.

Detailed Methodology:

-

Sample Preparation: A solution of 5',5'-Difluoro BAPTA tetrapotassium is prepared in a suitable buffer (e.g., D₂O-based buffer for NMR).

-

Initial Spectrum: A ¹⁹F NMR spectrum is acquired for the Ca²⁺-free sample.

-

Titration: Known amounts of a standardized Ca²⁺ solution are incrementally added to the NMR tube.

-

Spectral Acquisition: A ¹⁹F NMR spectrum is recorded after each addition of Ca²⁺, allowing the system to reach equilibrium.

-

Data Analysis: The change in the ¹⁹F chemical shift is plotted against the molar ratio of Ca²⁺ to the chelator. The Kd can be calculated by fitting these data to a 1:1 binding isotherm.

Visualization of a Relevant Signaling Pathway

5',5'-Difluoro BAPTA is often used to buffer intracellular Ca²⁺, thereby elucidating the role of Ca²⁺ in various signaling pathways. A common pathway investigated is the Gq-protein coupled receptor (GPCR) pathway, which leads to the release of Ca²⁺ from intracellular stores.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. interchim.fr [interchim.fr]

- 4. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 9. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 10. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Membrane Permeability of 5',5'-Difluoro BAPTA Tetrapotassium

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the membrane permeability characteristics of 5',5'-Difluoro BAPTA tetrapotassium, a crucial tool for modulating intracellular calcium. We will explore its properties, compare it to its membrane-permeant counterpart, detail experimental protocols for cellular loading, and illustrate its role in cellular signaling.

Core Concepts: Calcium Chelation and Membrane Permeability

5',5'-Difluoro BAPTA is a derivative of the calcium (Ca²⁺) chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). BAPTA and its analogs are vital in biological research for creating calcium buffers and controlling cytosolic calcium concentrations, thereby enabling the study of Ca²⁺-dependent cellular processes.[1]

A fundamental challenge in utilizing such tools is delivering them into the intracellular space. The ability of a molecule to cross the cell membrane is governed by its physicochemical properties, primarily its lipophilicity and charge. The plasma membrane is a lipid bilayer that restricts the passage of charged and hydrophilic molecules.

The Impermeability of 5',5'-Difluoro BAPTA Tetrapotassium

The tetrapotassium salt form of 5',5'-Difluoro BAPTA is an ionic compound that dissociates in aqueous solutions, resulting in a highly charged tetraanion. This electrical charge makes the molecule hydrophilic and membrane-impermeant .[1] It cannot passively diffuse across the nonpolar lipid bilayer of a cell.

To introduce the salt form into cells, physical or electrical methods that disrupt the membrane are required, such as:

-

Scrape Loading: Mechanical detachment of cells to allow transient holes for molecule entry.

-

Electroporation: Application of an electrical field to create temporary pores.

These methods, while effective, can be invasive and are often not suitable for high-throughput or delicate applications.

The Solution: The Acetoxymethyl (AM) Ester Form

To overcome the permeability barrier, a cell-permeant version, 5',5'-Difluoro BAPTA-AM , is used.[4][5] In this form, the four carboxylic acid groups are masked by acetoxymethyl (AM) ester groups. This modification has two key effects:

-

Neutralizes Charge: The AM esters are electrically neutral, eliminating the charge that prevents the salt form from crossing the membrane.

-

Increases Lipophilicity: The ester groups make the molecule more lipid-soluble, facilitating its passive diffusion across the cell membrane.

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, charged form of 5',5'-Difluoro BAPTA.[4][5][6] This active form is then trapped within the cytosol, where it can buffer intracellular calcium.[6][7]

Caption: Mechanism of BAPTA-AM cell loading and activation.

Data Presentation: Comparative Properties

The distinct properties of the tetrapotassium salt and the AM ester forms are summarized below.

| Property | 5',5'-Difluoro BAPTA Tetrapotassium Salt | 5',5'-Difluoro BAPTA-AM |

| CAS Number | 152290-47-6[1] | 156027-00-8[4][5] |

| Molecular Weight | ~665 g/mol [1] | ~801 g/mol [5] |

| Cell Permeability | Impermeant [1] | Permeant [4] |

| Solubility | Water[1] | DMSO, DMF[5] |

| Mechanism of Action | Directly chelates extracellular Ca²⁺ or intracellular Ca²⁺ after physical loading. | Passively diffuses into cells, is hydrolyzed by esterases to the active form, then chelates Ca²⁺.[4][5] |

| Primary Use | Extracellular Ca²⁺ buffering; intracellular use via microinjection.[2][8] | Non-invasive loading of cells to buffer intracellular Ca²⁺.[4][6] |

| Ca²⁺ Binding | Yes (Directly) | No (Requires hydrolysis first)[4][5] |

Experimental Protocols

This protocol provides a standard procedure for loading the membrane-permeant AM ester into adherent cells for subsequent analysis of calcium signaling.

Materials:

-

5',5'-Difluoro BAPTA-AM (stock solution of 2-5 mM in anhydrous DMSO)[6]

-

Hanks' Balanced Salt Solution (HBSS) or appropriate buffer

-

Pluronic™ F-127 (optional, 20% stock in DMSO)

-

Probenecid (optional, stock solution)

-

Adherent cells cultured on coverslips or in plates

Procedure:

-

Prepare Cells: Plate cells on a suitable culture vessel (e.g., 96-well plate, coverslips) and grow overnight to the desired confluency.[6]

-

Prepare Loading Solution:

-

Thaw the BAPTA-AM stock solution and other reagents.

-

Dilute the BAPTA-AM stock in warm HBSS to a final working concentration (typically 1-10 µM).

-

(Optional) If aggregation is an issue, pre-mix the BAPTA-AM with an equal volume of Pluronic F-127 stock before diluting in HBSS. This helps disperse the nonpolar AM ester in the aqueous buffer.[6]

-

(Optional) Add probenecid to the loading solution. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator back out of the cell.

-

-

Load Cells:

-

Aspirate the growth medium from the cells.

-

Add the BAPTA-AM loading solution to the cells.

-

-

Incubate: Incubate the cells at 37°C for 30-60 minutes.[6] The optimal time and temperature should be determined empirically for each cell type.

-

Wash:

-

Remove the loading solution.

-

Wash the cells gently 1-2 times with warm HBSS (containing probenecid, if used) to remove any extracellular BAPTA-AM.[6]

-

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS to allow intracellular esterases to completely cleave the AM groups.

-

Perform Assay: The cells are now loaded with the active Ca²⁺ chelator and are ready for the experiment to measure the effects on calcium-dependent pathways.[6]

Caption: Workflow for cell loading and analysis of Ca²⁺ chelation.

Role in Signaling Pathways

Intracellular Ca²⁺ is a ubiquitous second messenger that triggers a vast array of cellular processes, from muscle contraction to gene transcription. By binding to free Ca²⁺, 5',5'-Difluoro BAPTA acts as a buffer, preventing the sharp rise in cytosolic Ca²⁺ concentration that is necessary to activate downstream effector proteins.

For example, in a typical G-protein coupled receptor (GPCR) pathway that activates phospholipase C (PLC), the resulting IP₃-mediated release of Ca²⁺ from the endoplasmic reticulum would be sequestered by BAPTA. This prevents the activation of Ca²⁺-dependent enzymes like calmodulin or protein kinase C (PKC).

Caption: BAPTA intercepts Ca²⁺ release, inhibiting downstream signaling.

Important Considerations: While BAPTA is an invaluable tool, researchers should be aware of potential off-target effects. High intracellular concentrations of BAPTA have been reported to affect cellular processes independent of Ca²⁺ chelation, such as inducing ER stress or directly inhibiting certain enzymes.[9][10][11] Therefore, proper controls and concentration titrations are essential for robust experimental design.

References

- 1. biotium.com [biotium.com]

- 2. mdpi.com [mdpi.com]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. thomassci.com [thomassci.com]

- 6. benchchem.com [benchchem.com]

- 7. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroscientist's Guide to BAPTA: An In-depth Technical Whitepaper on a Core Calcium Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate signaling landscape of the nervous system, calcium ions (Ca²⁺) are ubiquitous and versatile second messengers, orchestrating a vast array of critical processes from neurotransmitter release and synaptic plasticity to gene expression and programmed cell death. The precise spatial and temporal control of intracellular Ca²⁺ concentration is therefore paramount to normal neuronal function. Dysregulation of calcium homeostasis, on the other hand, is a hallmark of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the ability to manipulate and buffer intracellular Ca²⁺ is an indispensable tool in neuroscience research.

Among the arsenal of chemical tools available, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, or BAPTA, has emerged as a cornerstone for investigating the role of calcium in neuronal function and pathology.[1] Developed by Roger Tsien, BAPTA is a high-affinity, selective calcium chelator that has proven invaluable for both buffering intracellular Ca²⁺ and for creating calcium-free conditions.[2] Its rapid binding kinetics and high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), make it particularly well-suited for studying the fast, localized Ca²⁺ transients that govern many key neuronal events.[3]

This in-depth technical guide provides a comprehensive overview of BAPTA and its derivatives for neuroscience researchers, scientists, and drug development professionals. We will delve into the core principles of BAPTA's mechanism of action, present key quantitative data for its various analogs, provide detailed experimental protocols for its application, and discuss its utility in dissecting critical signaling pathways.

Core Principles and Quantitative Data

The efficacy of BAPTA as a calcium chelator is defined by its high affinity and rapid binding kinetics. Unlike the more traditional chelator EGTA, BAPTA's Ca²⁺ binding is significantly faster, making it more effective at capturing the transient, localized increases in Ca²⁺ that occur in microdomains near the mouths of calcium channels.[3][4] This property is critical for studying processes such as neurotransmitter release at the presynaptic terminal.[4] Furthermore, BAPTA's affinity for Ca²⁺ is largely independent of pH within the physiological range, a significant advantage over EGTA.[3]

The versatility of BAPTA is further enhanced by the availability of a range of derivatives with varying dissociation constants (Kd) for Ca²⁺, allowing researchers to buffer Ca²⁺ at different concentration ranges. The cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, allows for the non-invasive loading of BAPTA into cells, where it is then cleaved by intracellular esterases to its active, membrane-impermeant form.[3][5]

Below are tables summarizing the key quantitative properties of BAPTA and its derivatives, as well as a comparison with EGTA.

| Property | BAPTA | EGTA |

| Primary Application | Intracellular Ca²⁺ Chelation | Extracellular Ca²⁺ Chelation |

| Binding Affinity (Kd for Ca²⁺) | ~110 nM | ~60.5 nM at pH 7.4 |

| Ca²⁺ On-Rate | ~4.0 x 10⁸ M⁻¹s⁻¹ | ~1.05 x 10⁷ M⁻¹s⁻¹ |

| Ca²⁺ Off-Rate | Fast | Slow |

| Selectivity for Ca²⁺ over Mg²⁺ | High (10⁵ fold) | Very High |

| pH Sensitivity | Low | High |

| Membrane Permeability | Permeable (as AM ester) | Impermeable |

Table 1: Comparison of BAPTA and EGTA Properties. [3]

| BAPTA Derivative | Dissociation Constant (Kd) for Ca²⁺ |

| 5,5'-Dimethyl BAPTA | 40 nM |

| BAPTA | 110 nM |

| 5,5'-Difluoro BAPTA | 270 nM |

| 5-Nitro BAPTA | 4.8 µM |

| 5,5'-Dinitro BAPTA | 35 µM |

| 5-Methyl-5'-nitro BAPTA | 9.2 µM |

| 5-Methyl-5'-formyl BAPTA | 4.3 µM |

Table 2: Dissociation Constants of BAPTA Derivatives. [6][7][8]

Signaling Pathways and Experimental Workflows

BAPTA is a powerful tool for dissecting the role of calcium in a multitude of neuronal signaling pathways. By buffering intracellular Ca²⁺, researchers can investigate its necessity for processes ranging from synaptic transmission to apoptosis.

Presynaptic Calcium Signaling and Neurotransmitter Release

The influx of Ca²⁺ through voltage-gated calcium channels at the presynaptic terminal is the direct trigger for neurotransmitter release. The rapid binding kinetics of BAPTA make it an ideal tool to intercept this Ca²⁺ signal and thereby inhibit synaptic transmission.[4][9]

Caption: BAPTA's role in presynaptic calcium signaling.

Mitochondrial Calcium Uptake and Neuroprotection

Mitochondria play a crucial role in buffering intracellular Ca²⁺ and are also key regulators of apoptosis. Excessive mitochondrial Ca²⁺ uptake can trigger the opening of the mitochondrial permeability transition pore and initiate cell death pathways. BAPTA can be used to reduce cytosolic Ca²⁺ levels and thereby mitigate mitochondrial Ca²⁺ overload, offering a potential neuroprotective strategy.[10][11]

Caption: BAPTA's influence on mitochondrial calcium.

Experimental Workflow for Assessing Neuroprotection

A common application of BAPTA is to investigate its neuroprotective effects in in vitro models of neuronal injury, such as oxygen-glucose deprivation (OGD) or excitotoxicity.

Caption: Workflow for BAPTA neuroprotection assay.

Experimental Protocols

Protocol 1: Loading Primary Neurons with BAPTA-AM

This protocol describes the general procedure for loading cultured primary neurons with BAPTA-AM to buffer intracellular calcium.

Materials:

-

Primary neuronal culture

-

BAPTA-AM (stock solution in anhydrous DMSO)

-

Pluronic F-127 (10% solution in distilled water)

-

Probenecid (25 mM solution in 1 M NaOH, then diluted in buffer)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other appropriate buffer

Procedure:

-

Prepare a BAPTA-AM stock solution: Dissolve BAPTA-AM in high-quality anhydrous DMSO to a concentration of 2-5 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare the loading solution: For a final in-well concentration of 5 µM BAPTA-AM, prepare a 2x working solution. In a suitable tube, mix the required volume of BAPTA-AM stock solution, Pluronic F-127 (to a final 2x concentration of 0.08%), and Probenecid (to a final 2x concentration of 2 mM). Bring the solution to the final volume with HHBS. Vortex briefly to mix.

-

Note: Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous solution. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified BAPTA from the cells.[5]

-

-

Cell Loading: a. Aspirate the culture medium from the wells containing the primary neurons. b. Add an equal volume of the 2x BAPTA-AM loading solution to the wells containing fresh culture medium. This will result in a 1x final concentration of all components. c. Incubate the plate in a cell culture incubator (37°C, 5% CO₂) for 30-60 minutes. The optimal loading time should be determined empirically for each cell type and experimental condition.

-

Wash: a. After incubation, gently aspirate the loading solution. b. Wash the cells twice with warm HHBS or culture medium to remove extracellular BAPTA-AM.

-

De-esterification: Incubate the cells in fresh, warm medium for at least 30 minutes to allow for complete de-esterification of the BAPTA-AM by intracellular esterases. The cells are now ready for your experiment.

Protocol 2: Assessing Neuroprotection by BAPTA in an In Vitro Model of Excitotoxicity

This protocol provides a method to evaluate the neuroprotective effects of BAPTA against glutamate-induced excitotoxicity.

Materials:

-

Primary neuronal culture loaded with BAPTA-AM (as per Protocol 1) and a vehicle control group.

-

Glutamate stock solution (in water or buffer)

-

Cell viability assay (e.g., Propidium Iodide staining, LDH cytotoxicity assay kit)

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare cultures: Load one set of neuronal cultures with BAPTA-AM and another with the vehicle (DMSO) following Protocol 1.

-

Induce excitotoxicity: a. After the de-esterification period, replace the medium with a solution containing a neurotoxic concentration of glutamate (e.g., 50-100 µM). The optimal concentration and duration of glutamate exposure should be determined empirically. b. Incubate the cells for the desired period (e.g., 15-30 minutes).

-

Wash and recover: a. Gently aspirate the glutamate-containing medium. b. Wash the cells three times with warm, glutamate-free medium. c. Return the cells to the incubator in fresh culture medium and allow them to recover for 24 hours.

-

Assess cell viability: a. After the recovery period, assess neuronal viability using your chosen method. b. For Propidium Iodide (PI) staining, add PI to the medium at a final concentration of 1-2 µg/mL and incubate for 15 minutes. PI is a fluorescent nuclear stain that is excluded by viable cells. c. Image the cells using a fluorescence microscope with appropriate filters for PI (excitation/emission ~535/617 nm). d. Quantify the number of PI-positive (dead) cells and express this as a percentage of the total number of cells (which can be determined by a nuclear counterstain like Hoechst 33342). e. Alternatively, use a commercially available LDH cytotoxicity assay kit, which measures the release of lactate dehydrogenase from damaged cells into the culture medium, according to the manufacturer's instructions.

-

Data analysis: Compare the percentage of cell death in the BAPTA-AM-treated group to the vehicle control group. A significant reduction in cell death in the BAPTA-AM group indicates a neuroprotective effect.[12][13][14]

Off-Target Effects and Experimental Controls

While BAPTA is a highly selective Ca²⁺ chelator, it is crucial to be aware of potential off-target effects that are independent of its calcium-binding properties. These can include:

-

Chelation of other divalent cations: BAPTA can also bind to other metal ions like zinc (Zn²⁺) and iron (Fe²⁺), which could potentially disrupt the function of metalloproteins.[15]

-

Direct protein interaction: BAPTA has been shown to directly interact with and inhibit certain enzymes, such as phospholipase C, in a Ca²⁺-independent manner.[15]

-

Induction of cellular stress: The loading process with BAPTA-AM can induce endoplasmic reticulum stress.[16]

To ensure that the observed effects are indeed due to Ca²⁺ chelation, it is essential to include appropriate controls in your experimental design:

-

Use a low-affinity BAPTA analog: Employ a BAPTA derivative with a significantly lower affinity for Ca²⁺ as a negative control. If the observed effect persists with the low-affinity analog, it is likely a Ca²⁺-independent off-target effect.[17]

-

Perform dose-response experiments: Use the lowest effective concentration of BAPTA-AM to minimize potential off-target effects.

Conclusion

BAPTA and its derivatives are indispensable tools in the neuroscientist's toolkit for dissecting the multifaceted roles of calcium signaling. Its rapid binding kinetics and high selectivity make it particularly powerful for investigating the fast, localized calcium dynamics that underpin many fundamental neuronal processes. By understanding its core principles, utilizing appropriate experimental protocols, and being mindful of potential off-target effects through rigorous controls, researchers can leverage the power of BAPTA to unravel the complexities of calcium signaling in both health and disease, ultimately paving the way for the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. jneurosci.org [jneurosci.org]

- 12. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Portal - BAPTA, the intracellular calcium chelator: how does it kill cancer cells? [research.kuleuven.be]

- 18. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5',5'-Difluoro BAPTA Tetrapotassium Salt: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release